[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . The chlorophenyl group is a six-membered aromatic ring with a chlorine substituent .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms . The chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stereochemistry .Scientific Research Applications
Monoamine Oxidase Inhibitors Another area of research involves the transformation of heterocyclic compounds into monoamine oxidase-B (MAO-B) inhibitors. Studies on related structures have shown how modifications, such as N-methylation, can convert reversible inhibitors into irreversible ones, which has implications for the development of novel therapeutic agents for neurological conditions (Ding & Silverman, 1993).
κ-Opioid Receptor Antagonism Research into compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine has highlighted their potential as κ-opioid receptor (KOR) antagonists. Such studies are pivotal for understanding the therapeutic potential of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in treating depression and addiction disorders, demonstrating the compound's potential impact on neuroscience (Grimwood et al., 2011).
Pyrrole and Pyrrole Derivatives The synthesis and applications of pyrrole derivatives, including those with pyrrolidinyl groups, are widely studied for their potential in creating new materials and pharmaceuticals. Such research provides a foundation for exploring the applications of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in various fields, including the development of novel solvents, intermediates, and conducting materials (Anderson & Liu, 2000).
Anticancer Compound Synthesis Studies on the synthesis and characterization of novel compounds with potential anticancer properties, such as palladium(II) and platinum(II) complexes containing benzimidazole ligands, are essential. This research can guide the exploration of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in oncology, highlighting its potential use in designing new anticancer agents (Ghani & Mansour, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBYEDLGYDDTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374055 | |
Record name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
CAS RN |
672309-97-6 | |
Record name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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